molecular formula C5H9ClF3NO2 B11898020 (S)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride CAS No. 1287211-11-3

(S)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride

Cat. No.: B11898020
CAS No.: 1287211-11-3
M. Wt: 207.58 g/mol
InChI Key: PBVOWYVDAMNWQT-DFWYDOINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 4,4,4-trifluorobutanal.

    Amination: The aldehyde group of 4,4,4-trifluorobutanal is converted to an amine group through reductive amination using reagents like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (S)-enantiomer.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

    Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

Scientific Research Applications

(S)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5,5,5-trifluoropentanoic acid: Lacks the chiral center and hydrochloride salt form.

    5,5,5-Trifluoroleucine: Another trifluoromethyl-containing amino acid with different structural features.

    Trifluoromethylalanine: Contains a trifluoromethyl group but differs in the position of substitution.

Uniqueness

(S)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride is unique due to its chiral nature and the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

CAS No.

1287211-11-3

Molecular Formula

C5H9ClF3NO2

Molecular Weight

207.58 g/mol

IUPAC Name

(4S)-4-amino-5,5,5-trifluoropentanoic acid;hydrochloride

InChI

InChI=1S/C5H8F3NO2.ClH/c6-5(7,8)3(9)1-2-4(10)11;/h3H,1-2,9H2,(H,10,11);1H/t3-;/m0./s1

InChI Key

PBVOWYVDAMNWQT-DFWYDOINSA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(F)(F)F)N.Cl

Canonical SMILES

C(CC(=O)O)C(C(F)(F)F)N.Cl

Origin of Product

United States

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